

1-[4-(Benzyl)oxy]phenyl]piperazine hydrochloride molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-[4-(Benzyl)oxy]phenyl]piperazine hydrochloride

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An In-Depth Technical Guide to **1-[4-(Benzyl)oxy]phenyl]piperazine Hydrochloride**

Abstract

1-[4-(Benzyl)oxy]phenyl]piperazine hydrochloride is a pivotal chemical intermediate, extensively utilized in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a benzyl-protected phenol, a phenyl ring, and a piperazine moiety, provides a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This document serves as a comprehensive technical guide, detailing the compound's physicochemical properties, established synthetic protocols, and its significant role as a precursor to various therapeutic agents. The versatility of the arylpiperazine core is highlighted, with derivatives showing promise in oncology, neuroscience, and infectious diseases. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the design and synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties

1-[4-(Benzyl)oxy]phenyl]piperazine hydrochloride is an organic salt consisting of the protonated form of the 1-[4-(Benzyl)oxy]phenyl]piperazine base and a chloride anion. The core structure is characterized by a piperazine ring N-substituted with a 4-(benzyl)oxy)phenyl group. This benzyl group serves as a stable protecting group for the phenolic hydroxyl, which can

be deprotected in later synthetic steps if required. The second nitrogen atom of the piperazine ring remains a secondary amine, providing a reactive site for further functionalization.

Table 1: Physicochemical and Identification Data

Property	Value	Reference(s)
CAS Number	321132-21-2	[1] [2]
Molecular Formula	C ₁₇ H ₂₀ N ₂ O•HCl	[1] [2]
Molecular Weight	304.81 g/mol	[1] [2]
Melting Point	210 °C	[3]
InChI Key	BSYHPGDHIZWPSR-UHFFFAOYSA-N	[4]

Synthesis and Purification Protocols

The synthesis of 1-[4-(Benzyl)phenyl]piperazine and its subsequent conversion to the hydrochloride salt can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol 1: N-Arylation via Buchwald-Hartwig Coupling

This modern catalytic approach is one of the most efficient methods for forming the aryl-nitrogen bond.

- Protection of Piperazine: To prevent di-substitution, piperazine is first mono-protected, typically with a tert-butoxycarbonyl (Boc) group, to yield 1-(tert-butoxycarbonyl)piperazine.
- Coupling Reaction:
 - In an inert atmosphere (e.g., under argon or nitrogen), combine 1-(Boc)-piperazine, 1-(benzyl)-4-iodobenzene (or the corresponding bromide), a palladium catalyst (e.g.,

$\text{Pd}_2(\text{dba})_3$), and a phosphine ligand (e.g., BINAP or Xantphos) in a suitable anhydrous solvent like toluene or dioxane.[4]

- Add a strong base, such as sodium tert-butoxide, to the mixture.[4]
- Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Deprotection: Once the coupling is complete, the Boc-protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.
- Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Experimental Protocol 2: Synthesis from Aniline Derivative

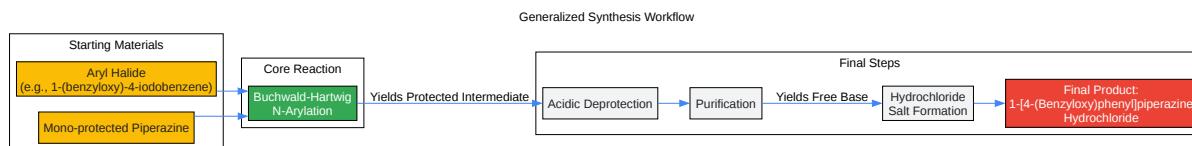
This classical method involves the direct formation of the piperazine ring.

- Reaction Setup: Combine 4-(benzyloxy)aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent.[4]
- Reaction Conditions: Heat the mixture at an elevated temperature, often above 100 °C, for several hours to drive the cyclization reaction.[4]
- Work-up and Purification: After cooling, the reaction mixture is treated with a base to neutralize the excess acid and to yield the free base of the product. The product is then extracted using an organic solvent and purified via column chromatography or recrystallization.

Protocol 3: Hydrochloride Salt Formation

- Dissolution: Dissolve the purified 1-[4-(Benzyl)phenyl]piperazine free base in a suitable anhydrous solvent, such as diethyl ether, ethanol, or dichloromethane.[5][6]

- Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in ethanol or bubbling dry HCl gas through the solution) while stirring.[5][6]
- Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid.
- Drying: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under a vacuum to yield the final **1-[4-(BenzylOxy)phenyl]piperazine hydrochloride**.[7]



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A generalized workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact compound are not widely published, its characteristics can be reliably predicted based on its structure and analysis of analogous compounds.[8][9]

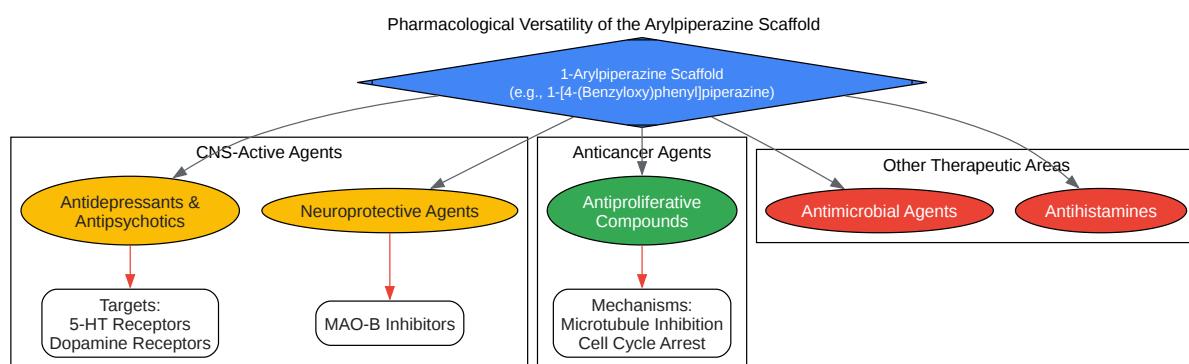
Table 2: Predicted Spectroscopic Data

Technique	Predicted Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Multiple signals expected between δ 6.8-7.5 ppm for the two distinct phenyl rings.- Benzylic Protons (-O-CH₂-Ph): A singlet around δ 5.0 ppm.- Piperazine Protons: Two sets of multiplets, typically between δ 3.0-3.5 ppm.- Amine Proton (-NH₂⁺⁻): A broad singlet at a downfield shift, highly dependent on the solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Multiple signals in the δ 115-160 ppm region.- Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.- Piperazine Carbons: Signals expected in the δ 40-50 ppm range.
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- N-H Stretch: Broad absorption band around 2400-2700 cm⁻¹ (characteristic of amine salt).- C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.- C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.- C=C Aromatic Stretch: Peaks around 1600 and 1500 cm⁻¹.- C-O-C Ether Stretch: Strong absorption around 1240 cm⁻¹.
Mass Spec (ESI+)	The free base (C ₁₇ H ₂₀ N ₂ O) would show a molecular ion peak [M+H] ⁺ at approximately m/z 269.16.

Biological and Pharmacological Context

While **1-[4-(Benzyl)phenyl]piperazine hydrochloride** is not typically an active pharmaceutical ingredient itself, it is a crucial building block in drug discovery.^[4] The 1-arylpiperazine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.^{[4][6]} Its structural properties allow it to interact with a wide array of biological targets.

- Central Nervous System (CNS) Activity: The arylpiperazine motif is a cornerstone for drugs targeting CNS receptors.^[4] Many antipsychotics and antidepressants feature this scaffold, which often facilitates interactions with serotonin (5-HT) and dopamine receptors.^{[4][10]} Structurally related 4-(benzyloxy)phenyl derivatives have also been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target for treating neurodegenerative disorders.^[4]
- Anticancer Activity: Numerous studies have demonstrated the potential of arylpiperazine derivatives as anticancer agents.^{[4][6]} These compounds can be modified to inhibit various targets crucial for cancer cell growth, including microtubule synthesis, cell cycle progression, and angiogenesis.^[6]
- Antimicrobial and Other Activities: The piperazine ring is present in a variety of other therapeutic agents, including antihistaminic, anti-inflammatory, and antimicrobial drugs, showcasing the remarkable versatility of this chemical scaffold.^{[4][11][12]}



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The role of the 1-arylpiperazine scaffold in developing diverse therapeutic agents.

Conclusion

1-[4-(BenzylOxy)phenyl]piperazine hydrochloride is a compound of significant value to the scientific research community, particularly in the realm of synthetic and medicinal chemistry. Its stable, yet versatile, structure provides an ideal starting point for the development of complex molecules with tailored biological activities. The protocols for its synthesis are well-established, and its utility as a scaffold for creating drugs targeting a wide spectrum of diseases—from psychiatric disorders to cancer—is thoroughly documented. This technical guide consolidates the essential information required by researchers to effectively utilize this important chemical intermediate in their drug discovery and development endeavors.

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- To cite this document: BenchChem. [1-[4-(Benzyl)phenyl]piperazine hydrochloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349873#1-4-benzyl-phenyl-piperazine-hydrochloride-molecular-structure\]](https://www.benchchem.com/product/b1349873#1-4-benzyl-phenyl-piperazine-hydrochloride-molecular-structure)

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